![molecular formula C8H12O2 B14712121 2-Methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 13283-77-7](/img/structure/B14712121.png)
2-Methylidene-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-1,4-dioxaspiro[4.4]nonane is a spiroketal compound characterized by a unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiroketals like this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted spiroketals .
Aplicaciones Científicas De Investigación
2-Methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal with similar structural features but different functional groups.
2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane: A homolog with additional methyl groups, affecting its reactivity and biological activity.
Uniqueness
2-Methylidene-1,4-dioxaspiro[4.4]nonane is unique due to its specific methylidene group, which imparts distinct chemical properties and reactivity compared to other spiroketals. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Propiedades
Número CAS |
13283-77-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H12O2/c1-7-6-9-8(10-7)4-2-3-5-8/h1-6H2 |
Clave InChI |
YSQCPIJJVYUKFU-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC2(O1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


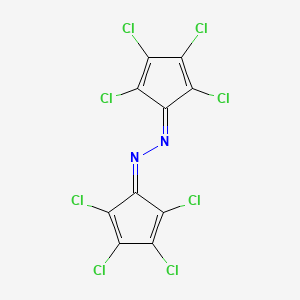

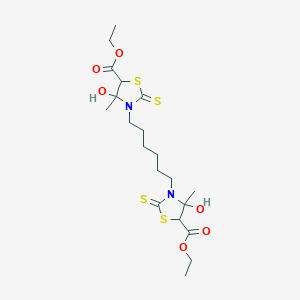
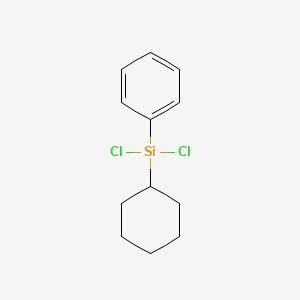
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
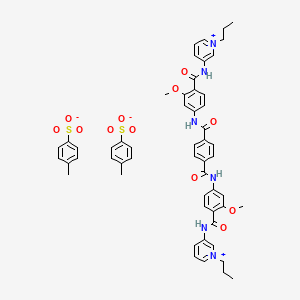
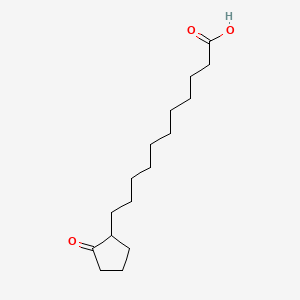


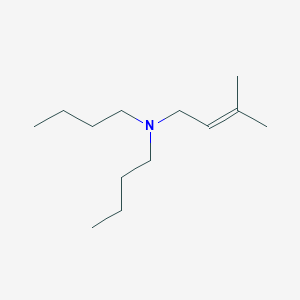
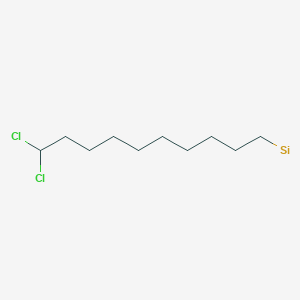
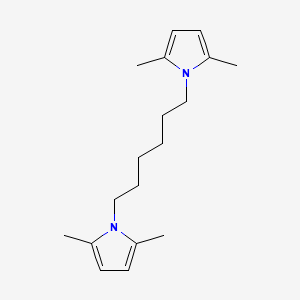
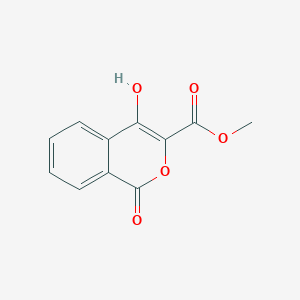
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
